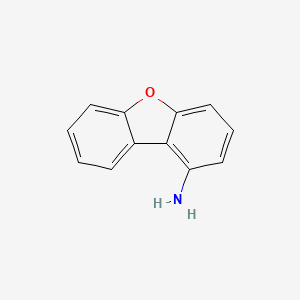

1-Dibenzofuranamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dibenzofuran-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCDMUNHSQCVVBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CC=C3O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345263 | |

| Record name | 1-Dibenzofuranamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50548-40-8 | |

| Record name | 1-Dibenzofuranamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50548-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Dibenzofuranamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Dibenzofuranamine: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Dibenzofuranamine, a heterocyclic aromatic amine, serves as a crucial building block in the synthesis of various organic compounds with significant biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and potential applications. Detailed experimental protocols and spectral data are included to facilitate further research and development in medicinal chemistry and materials science.

Chemical Structure and Properties

This compound, also known as 1-aminodibenzofuran, is a tricyclic aromatic compound. Its structure consists of a central furan ring fused to two benzene rings, with an amine group substituted at the 1-position.

Chemical Structure:

Table 1: Chemical Identifiers and Basic Properties of this compound

| Property | Value | Reference |

| IUPAC Name | dibenzofuran-1-amine | [1] |

| Synonyms | 1-Aminodibenzofuran | [1] |

| CAS Number | 50548-40-8 | [1] |

| Molecular Formula | C₁₂H₉NO | [1] |

| Molecular Weight | 183.21 g/mol | [1] |

Table 2: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Dibenzofuran (Parent Compound) | 3-Dibenzofuranamine (Isomer) |

| Melting Point (°C) | Data not available | 80-82 | 94 |

| Boiling Point (°C) | Data not available | 154-155 (at 20 mmHg) | 369.1 (at 760 mmHg) |

| Solubility | Data not available | Soluble in nonpolar organic solvents, insoluble in water | Data not available |

Table 3: Spectral Data for 1-Nitrodibenzofuran (Precursor to this compound)

| Spectral Data | Values | Reference |

| IR (KBr, cm⁻¹) | νmax 1518 (N=O), 1690, 1441-1630 (C=C), 973-1150 (C-O, C-N) | [4] |

| ¹H NMR (400 MHz, DMSO-d₆, ppm) | δ 8.84 (t, 1H, J=8.1Hz, Ar-CH), 8.53 (d, 1H, J=7.6Hz, Ar-CH), 8.52-8.25 (m, 3H, Ar-3CH), 7.99-7.58 (m, 2H, Ar-2CH) | [4] |

| ¹³C NMR (100 MHz, DMSO-d₆, ppm) | δ 112.52, 118.16, 119.09, 120.42, 120.57, 124.36, 125.86, 128.20, 129.86, 130.62, 132.08, 143.02 | [4] |

| LCMS [M+1]⁺ | m/z 214.19 | [4] |

Note: Detailed spectral data for this compound is not fully available. The data for its precursor, 1-nitrodibenzofuran, is provided as a reference.

Synthesis of this compound

A common synthetic route to this compound involves the synthesis of 1-nitrodibenzofuran followed by its reduction.

Experimental Protocol: Synthesis of 1-Nitrodibenzofuran

Materials:

-

1,3-Dinitrobenzene

-

2-Iodophenol

-

Dimethoxyethane (DME)

-

Pyridine

-

Potassium tertiary butoxide

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1,3-dinitrobenzene (1 eq) and 2-iodophenol (1 eq) in dimethoxyethane and pyridine, add potassium tertiary butoxide (2 eq).[4]

-

Heat the reaction mixture to 100°C for 16 hours, monitoring the progress by Thin Layer Chromatography (TLC).[4]

-

After completion, purify the residue using column chromatography to obtain 1-nitrodibenzofuran.[4]

Experimental Protocol: Synthesis of this compound (Reduction of 1-Nitrodibenzofuran)

Materials:

-

1-Nitrodibenzofuran

-

Stannous chloride (SnCl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Ice water

Procedure:

-

To a stirred solution of 1-nitrodibenzofuran in concentrated HCl at 0°C, add stannous chloride (1.5 eq) portion-wise.[4]

-

Stir the reaction for 4 hours at 0°C, monitoring the progress by TLC.[4]

-

Upon completion, quench the reaction with ice water to precipitate this compound.[4]

Purification

The crude this compound can be purified by recrystallization from a suitable solvent such as diethyl ether to yield the pure product.[4]

Chemical Reactions and Biological Activity

This compound can undergo various chemical reactions typical of primary aromatic amines, such as acylation to form amides. These derivatives have been investigated for their biological activities.

Derivatives of 1-aminodibenzofuran have shown potential as antimicrobial agents. Studies have demonstrated their in vitro activity against various bacterial and fungal strains.[4] The dibenzofuran scaffold is present in several natural products that exhibit cytotoxic and anti-inflammatory activities.[4]

Experimental and Logical Workflows

The synthesis of this compound and its derivatives follows a logical progression from starting materials to the final products, with purification and characterization steps at each stage.

Caption: Synthetic workflow for this compound and its derivatives.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the direct involvement of this compound in any signaling pathways. However, given that derivatives of the broader benzofuran class of compounds have been shown to exhibit anticancer properties, it is plausible that this compound derivatives could potentially interact with pathways involved in cell cycle regulation and apoptosis. For instance, some benzofuran derivatives have been reported to induce G2/M cell cycle arrest through a p53-dependent pathway. Further research is required to elucidate the specific mechanisms of action and signaling pathways for this compound and its derivatives.

Caption: Hypothetical signaling pathway for this compound derivatives.

Conclusion

This compound is a valuable heterocyclic compound with a straightforward synthetic route. While detailed physicochemical and spectral data for the parent amine are limited, its derivatives have shown promising biological activities, particularly as antimicrobial agents. The lack of information on its interaction with specific signaling pathways presents an opportunity for future research. This guide provides a foundational understanding for scientists and researchers to explore the potential of this compound in drug discovery and materials science. Further investigation into its properties, biological mechanisms, and potential therapeutic applications is warranted.

References

The Ascending Trajectory of 1-Dibenzofuranamine Derivatives in Therapeutic Research: A Technical Guide

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and professionals engaged in drug development on the biological activities of 1-dibenzofuranamine and its derivatives. While the broader dibenzofuran scaffold is a known constituent in various medicinal compounds, specific research on the 1-amino substituted derivatives is an emerging field with significant therapeutic promise. This document collates the available data on their synthesis, biological evaluation, and potential mechanisms of action, providing a foundational tool for future research and development.

Executive Summary

Dibenzofurans, heterocyclic compounds composed of fused benzene and furan rings, are recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of an amine group at the 1-position of the dibenzofuran core presents a unique chemical scaffold with the potential for novel biological interactions. This guide summarizes the current, albeit limited, understanding of this compound derivatives, focusing on their synthesis, antimicrobial, and cytotoxic activities. It also presents detailed experimental protocols and visual workflows to aid in the practical application of this knowledge.

Synthesis of 1-Aminodibenzofuran Derivatives

The synthesis of 1-aminodibenzofuran derivatives has been reported, providing a foundational methodology for producing these compounds for biological screening. A key approach involves the following steps:

Experimental Protocol: Synthesis of 1-Aminodibenzofuran Derivatives

A common synthetic route begins with the preparation of 1-nitrodibenzofuran. This intermediate is then subjected to reduction to yield the 1-aminodibenzofuran core. Subsequent derivatization can be achieved through reactions targeting the amino group.

Step 1: Synthesis of 1-Nitrodibenzofuran

-

This step typically involves the nitration of dibenzofuran. The precise conditions, including the nitrating agent (e.g., nitric acid, a mixture of nitric and sulfuric acids) and reaction temperature, are critical for controlling the regioselectivity of the nitration to favor the 1-position.

Step 2: Reduction of 1-Nitrodibenzofuran to 1-Aminodibenzofuran

-

The nitro group of 1-nitrodibenzofuran is reduced to an amino group. Common reducing agents for this transformation include tin(II) chloride in the presence of hydrochloric acid, or catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C).

Step 3: Derivatization of 1-Aminodibenzofuran

-

The primary amino group of 1-aminodibenzofuran serves as a handle for a variety of chemical modifications to generate a library of derivatives. This can include acylation, alkylation, and the formation of Schiff bases, among other reactions.

The synthesis process is a multi-step procedure requiring careful control of reaction conditions to achieve the desired products.

Spectroscopic Analysis of 1-Dibenzofuranamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis for 1-Dibenzofuranamine (CAS No: 50548-40-8), a heterocyclic aromatic amine with potential applications in medicinal chemistry and materials science. This document outlines the key spectroscopic characteristics of the molecule, detailed experimental protocols for data acquisition, and a visual representation of its synthetic pathway.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from various spectroscopic analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data

Solvent: DMSO-d₆, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.27 | Triplet (t) | 8.4 | Aromatic CH |

| 7.61 | Doublet (d) | 8.0 | Aromatic CH |

| 7.43-7.39 | Multiplet (m) | - | 2 x Aromatic CH |

| 7.22 | Triplet (t) | 8.0 | Aromatic CH |

| 6.85 | Doublet (d) | 7.6 | Aromatic CH |

| 6.64 | Doublet (d) | 8.0 | Aromatic CH |

| 5.87 | Singlet (s) | - | -NH₂ (2H) |

Data sourced from JETIR, June 2020, Volume 7, Issue 6.[1]

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Note: Experimental ¹³C NMR data for this compound was not available in the cited literature. The following are predicted chemical shifts based on the analysis of dibenzofuran and 3-dibenzofuranamine.

| Chemical Shift (δ) ppm | Assignment |

| ~150-160 | C-O |

| ~140-150 | C-N |

| ~110-130 | Aromatic CH & Quaternary C |

Table 3: IR Spectroscopic Data

Sample Preparation: KBr Pellet

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3368 | N-H stretch (asymmetric and symmetric) of -NH₂ |

| 1430-1577 | C=C aromatic ring stretching |

| 1352-1197 | C-O and C-N stretching |

Data sourced from JETIR, June 2020, Volume 7, Issue 6.[1]

Table 4: Mass Spectrometry Data (GC-MS)

| m/z | Relative Intensity | Assignment |

| 183 | High | [M]⁺ (Molecular Ion) |

| 184 | Moderate | [M+1]⁺ |

| 154 | Moderate | [M-HCN-H]⁺ or [M-CO-H]⁺ |

Data sourced from PubChem CID 603099.[2]

Table 5: UV-Vis Spectroscopic Data (Comparative)

Note: Experimental UV-Vis data for this compound was not available. The following data is for the parent compound, dibenzofuran, in ethanol.

| λmax (nm) | Molar Absorptivity (ε) | Solvent |

| 280 | - | Ethanol |

| 314 (Emission) | - | Ethanol |

Data for dibenzofuran sourced from AAT Bioquest.[2]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.

Instrumentation: A 400 MHz NMR spectrometer is used for data acquisition.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-10 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more scans.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of this compound is ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. The mixture is then compressed in a pellet die under high pressure to form a transparent or translucent pellet.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

Mass Spectrometry (MS)

Sample Preparation: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) for separation and purification before ionization.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

GC Parameters:

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: An appropriate temperature gradient to ensure separation of the analyte.

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-500.

-

Scan Speed: 1 scan/second.

UV-Vis Spectroscopy

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as ethanol or methanol, to an appropriate concentration (typically in the micromolar range) to ensure the absorbance is within the linear range of the instrument (0.1-1.0 AU).

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Acquisition Parameters:

-

Wavelength Range: 200-800 nm.

-

Scan Speed: Medium.

-

Blank: The pure solvent is used as a blank for baseline correction.

Mandatory Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the synthetic pathway for this compound, starting from 1,3-dinitrobenzene and 2-iodophenol.

Caption: Synthetic pathway of this compound.

References

Potential Research Applications of Dibenzofuran Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzofuran, a heterocyclic aromatic compound consisting of two benzene rings fused to a central furan ring, forms the structural core of a diverse range of naturally occurring and synthetic molecules. The rigid and planar nature of the dibenzofuran scaffold, coupled with its unique electronic properties, has garnered significant interest in various scientific disciplines. This technical guide explores the multifaceted research applications of dibenzofuran compounds, with a focus on their therapeutic potential in medicinal chemistry, their role in the development of advanced materials, and their environmental implications.

Medicinal Chemistry and Therapeutic Potential

Dibenzofuran derivatives have emerged as a promising class of compounds in drug discovery, exhibiting a wide spectrum of pharmacological activities. Their ability to interact with various biological targets has led to the development of potent anticancer, antibacterial, and anti-inflammatory agents.

Anticancer Activity

Several dibenzofuran-based compounds have demonstrated significant cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in cancer progression.

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected dibenzofuran derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Eupatodibenzofuran A | A549 (Lung Carcinoma) | 5.95 ± 0.89 | [1] |

| Eupatodibenzofuran A | MCF-7 (Breast Cancer) | 5.55 ± 0.23 | [1] |

| Kehokorin A | HeLa (Cervical Cancer) | ~3.2 (converted from 1.5 mg/mL) | [2] |

| Kehokorin D | HeLa (Cervical Cancer) | ~13 (converted from 6.1 mg/mL) | [2] |

| Compound 1 | K562 (Leukemia) | 5 | [3] |

| Compound 1 | HL60 (Leukemia) | 0.1 | [3] |

| Compound 44 | MV4-11 (Leukemia) | low micromolar | [4] |

Apoptosis Induction: Many dibenzofuran derivatives exert their anticancer effects by triggering apoptosis. This process is often mediated through the intrinsic (mitochondrial) pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of executioner caspases like caspase-3.[1]

Inhibition of mTOR Signaling: The mTOR (mammalian target of rapamycin) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain benzofuran derivatives, which share a similar structural backbone with dibenzofurans, have been shown to inhibit the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis.[5][6][7] This suggests that dibenzofuran derivatives could also be potent mTOR inhibitors.

Antibacterial Activity

Dibenzofuran derivatives have also demonstrated promising activity against a range of bacteria, including antibiotic-resistant strains.

The following table presents the minimum inhibitory concentration (MIC) values of various dibenzofuran derivatives against selected bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 6i | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 | [8] |

| 6m | Multidrug-resistant Enterococcus faecalis | 6.25 | [8] |

| Usnic Acid | Staphylococcus lentus | 31.2 | [9] |

| Compound 2c, 2e, 2f | Escherichia coli | Not specified, but showed maximum inhibition | [10] |

| Compound 2d | Staphylococcus aureus | Not specified, but showed maximum inhibition | [10] |

While the exact mechanisms are still under investigation, it is believed that some dibenzofuran derivatives may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.

Materials Science: Applications in Organic Electronics

The rigid, planar structure and electron-rich nature of dibenzofurans make them attractive candidates for applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs).

Dibenzofurans as Host Materials in OLEDs

In OLEDs, host materials play a crucial role in the emissive layer by facilitating charge transport and providing a matrix for the emissive dopant molecules. Dibenzofuran derivatives are often used as host materials due to their high triplet energy, which is essential for efficient blue phosphorescent OLEDs.[11]

| Host Material | Dopant | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Reference |

| CF-2-BzF | [PO-01] (yellow) | 25.3 | 77.2 | [12] |

| DBFtPA | 3Me-1Bu-TPPDA (blue) | 7.26 | 8.83 | [13] |

| 2DBF-BF | DMeCzIPN (blue TADF) | ~8 | Not Specified | [11] |

Experimental Workflow for OLED Fabrication and Characterization

The fabrication of OLEDs is a multi-step process that requires a high-vacuum environment to deposit the thin organic and metallic layers.

Environmental Science: Biodegradation of Dibenzofurans

While some chlorinated dibenzofurans are persistent organic pollutants, certain microorganisms have evolved pathways to degrade the parent dibenzofuran molecule. Understanding these pathways is crucial for developing bioremediation strategies.

Microbial Degradation Pathway

Bacteria such as Sphingomonas sp. strain RW1 can utilize dibenzofuran as a sole carbon and energy source.[14][15][16] The degradation is initiated by a dioxygenase enzyme that attacks the aromatic ring, leading to a series of intermediates that are eventually funneled into central metabolic pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Dibenzofuran-2-sulfonyl Chloride

Dibenzofuran-2-sulfonyl chloride is a key intermediate for the synthesis of various bioactive dibenzofuran derivatives.

Materials:

-

Dibenzofuran

-

Chlorosulfonic acid

-

Ice bath

-

Round-bottom flask with a stirrer

-

Drying tube

-

Crushed ice

-

Diethyl ether

-

Magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a drying tube, place dibenzofuran.

-

Cool the flask in an ice bath.

-

Slowly add chlorosulfonic acid dropwise to the cooled dibenzofuran with constant stirring.[17]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The solid product that precipitates is collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent.

Determination of IC50 using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., A549, HeLa)

-

Cell culture medium

-

Dibenzofuran compound to be tested

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.[2]

-

Prepare serial dilutions of the dibenzofuran compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the different concentrations of the compound to the respective wells. Include a control group with no compound.

-

Incubate the plate for 24-72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.[2][18]

-

Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

-

Measure the absorbance at 570 nm using a microplate reader.

-

The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the control.

Determination of MIC using the Broth Microdilution Method

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton broth (MHB)

-

Dibenzofuran compound to be tested

-

Bacterial inoculum adjusted to 0.5 McFarland standard

Procedure:

-

Prepare a serial two-fold dilution of the dibenzofuran compound in MHB in a 96-well plate.[8][19]

-

Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate each well (except for the sterility control) with the bacterial suspension.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of bacteria.[19]

Conclusion

Dibenzofuran and its derivatives represent a versatile class of compounds with significant potential across multiple scientific domains. In medicinal chemistry, they offer a promising scaffold for the development of novel anticancer and antibacterial agents. In materials science, their unique electronic properties are being harnessed to create next-generation organic electronic devices. Furthermore, the study of their environmental fate provides valuable insights into bioremediation strategies. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals working in these exciting and rapidly evolving fields.

References

- 1. Dibenzofuran, 4-Chromanone, Acetophenone, and Dithiecine Derivatives: Cytotoxic Constituents from Eupatorium fortunei - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel benzofuran derivative, ACDB, induces apoptosis of human chondrosarcoma cells through mitochondrial dysfunction and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. acikerisim.uludag.edu.tr [acikerisim.uludag.edu.tr]

- 10. researchgate.net [researchgate.net]

- 11. openreadings.eu [openreadings.eu]

- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. khu.elsevierpure.com [khu.elsevierpure.com]

- 14. Differential Roles of Three Different Upper Pathway meta Ring Cleavage Product Hydrolases in the Degradation of Dibenzo-p-Dioxin and Dibenzofuran by Sphingomonas wittichii Strain RW1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dibenzofuran Degradation Pathway [eawag-bbd.ethz.ch]

- 17. rsc.org [rsc.org]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Aminodibenzofurans: A Technical Guide to their History, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminodibenzofurans represent a pivotal class of heterocyclic compounds, distinguished by a dibenzofuran core functionalized with one or more amino groups. This structural motif has garnered significant attention in the scientific community, particularly within medicinal chemistry and materials science. The rigid, planar dibenzofuran scaffold, combined with the reactive potential of the amino substituent, provides a versatile platform for the development of novel therapeutic agents and functional materials. This in-depth technical guide provides a comprehensive overview of the history, synthesis, and biological background of aminodibenzofurans, with a focus on their applications in drug discovery and development. Detailed experimental protocols for key synthetic and analytical procedures are provided, alongside a quantitative summary of their biological activities.

Introduction

Dibenzofuran, a heterocyclic organic compound consisting of two benzene rings fused to a central furan ring, has been a subject of chemical interest since its first known use was recorded in 1940.[1] The introduction of an amino group to this scaffold gives rise to aminodibenzofurans, a class of compounds with enhanced biological activity and broader synthetic utility. These compounds serve as crucial intermediates in the synthesis of a wide array of derivatives with applications ranging from pharmaceuticals to advanced materials.[2]

In the realm of medicinal chemistry, aminodibenzofuran derivatives are being extensively investigated for their therapeutic potential in a variety of diseases. Notably, they have emerged as promising candidates for the treatment of neurodegenerative disorders such as Alzheimer's disease, primarily through their potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[2] Beyond neuroprotection, the dibenzofuran core is associated with a spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The utility of aminodibenzofurans also extends to materials science, where the extended π-conjugation of the dibenzofuran system facilitates efficient charge transport. This property makes them valuable building blocks for organic semiconductors used in organic light-emitting diodes (OLEDs) and perovskite solar cells. The ability to fine-tune the electronic properties through chemical modification of the aminodibenzofuran structure allows for the creation of materials with enhanced stability and performance.

This guide will delve into the historical development of aminodibenzofurans, detail key synthetic methodologies, present their biological activities with a focus on quantitative data, and provide visual representations of relevant signaling pathways and experimental workflows.

History and Background

The history of aminodibenzofurans is intrinsically linked to the broader exploration of dibenzofuran chemistry. While dibenzofuran itself was identified as a component of coal tar, the targeted synthesis and investigation of its amino derivatives gained momentum with the growing interest in heterocyclic compounds in drug discovery.[3] Early research focused on the fundamental synthesis and characterization of the different positional isomers of aminodibenzofuran.

The development of more efficient and isomer-specific synthetic routes in the latter half of the 20th century paved the way for more systematic biological evaluation. A significant turning point in the research landscape of aminodibenzofurans was the recognition of the dibenzofuran scaffold as a "privileged structure" in medicinal chemistry – a molecular framework capable of binding to multiple biological targets. This realization spurred the synthesis and screening of a multitude of aminodibenzofuran derivatives against various therapeutic targets.

In recent years, the focus has shifted towards the rational design of aminodibenzofuran-based compounds for specific applications, particularly as multi-target agents for complex diseases like Alzheimer's. The understanding of their structure-activity relationships (SAR) has become increasingly sophisticated, aided by computational modeling and high-throughput screening techniques. This has led to the identification of highly potent and selective aminodibenzofuran derivatives with promising preclinical profiles.

Synthesis of Aminodibenzofurans

The synthesis of aminodibenzofurans can be approached through various strategies, primarily involving the introduction of a nitro group followed by reduction, or through direct amination of a pre-formed dibenzofuran ring. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Routes

A common and versatile method for the synthesis of aminodibenzofurans involves a multi-step sequence starting from readily available precursors. One such pathway begins with the reaction of a substituted phenol with a suitable coupling partner to form the dibenzofuran core, followed by nitration and subsequent reduction of the nitro group to an amine.

Another approach involves the use of modern cross-coupling reactions to construct the dibenzofuran skeleton, with the amino group or a precursor already in place on one of the aromatic rings. Palladium-catalyzed and copper-catalyzed reactions have proven to be particularly effective in this regard.

Detailed Experimental Protocols

3.2.1. Synthesis of 2-Aminobenzofuran Derivatives via [4+1] Cycloaddition

This protocol describes a scandium-triflate-mediated formal [4+1] cycloaddition of isocyanides with in situ generated ortho-quinone methides (o-QMs) from o-hydroxybenzhydryl alcohol to yield 2-aminobenzofurans.[2]

-

Materials: o-hydroxybenzhydryl alcohol (0.1 mmol), p-nitrophenyl isocyanide (0.2 mmol), Sc(OTf)₃ (0.1 mmol), 4 Å molecular sieves (50 mg), dry toluene (1 mL).

-

Procedure:

-

To a solution of p-nitrophenyl isocyanide in toluene (0.5 mL) in a Schlenk tube under a nitrogen atmosphere, immediately add the o-hydroxybenzhydryl alcohol and Sc(OTf)₃ in toluene (0.5 mL).

-

Add 4 Å molecular sieves to the reaction mixture.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Upon completion (monitored by TLC), quench the reaction with water.

-

Extract the mixture with ethyl acetate and wash with brine.

-

Dry the combined organic phase over anhydrous Na₂SO₄ and evaporate the solvent under vacuum.

-

Purify the crude product using flash column chromatography (petroleum ether:ethyl acetate = 15:1) to obtain the desired 2-aminobenzofuran derivative.

-

3.2.2. Synthesis of 3-Aminobenzofuran Derivatives

This protocol outlines a three-step synthesis of 3-aminobenzofuran derivatives starting from 2-hydroxybenzonitrile.

-

Step 1: Synthesis of 2-((pyridin-4-yl)methoxy)benzonitrile

-

Materials: 2-hydroxybenzonitrile (10 mmol), 4-(bromomethyl)pyridine (10 mmol), K₂CO₃ (20 mmol), DMF (10 mL).

-

Procedure:

-

Add 4-(bromomethyl)pyridine to a mixture of 2-hydroxybenzonitrile and K₂CO₃ in DMF.

-

Stir the mixture at 80 °C for 8 hours.

-

After completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Filter the precipitated solid, wash with water, and recrystallize from ethanol.[4]

-

-

-

Step 2: Synthesis of 4-(3-aminobenzofuran-2-yl)pyridine

-

Materials: 2-((pyridin-4-yl)methoxy)benzonitrile, t-BuOK, DMF.

-

Procedure:

-

Perform a cyclization reaction of the product from Step 1 in the presence of t-BuOK in DMF at 80 °C.[4]

-

-

-

Step 3: Synthesis of N-benzyl-4-(3-aminobenzofuran-2-yl)pyridinium bromides

-

Materials: 4-(3-aminobenzofuran-2-yl)pyridine, various benzyl chloride derivatives, dry acetonitrile.

-

Procedure:

-

React the product from Step 2 with a selected benzyl chloride derivative in dry acetonitrile under reflux conditions for 1-6 hours to obtain the final 3-aminobenzofuran derivatives.[4]

-

-

Biological Activities and Applications

Aminodibenzofuran derivatives exhibit a wide range of biological activities, making them attractive scaffolds for drug development. Their primary therapeutic applications are centered on neurodegenerative diseases and infectious diseases.

Anti-Alzheimer's Disease Activity

A significant body of research has focused on the potential of aminodibenzofuran derivatives as treatments for Alzheimer's disease. The primary mechanism of action is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, the levels of acetylcholine in the brain are increased, which can lead to improvements in cognitive function.

Table 1: Cholinesterase Inhibitory Activity of 3-Aminobenzofuran Derivatives

| Compound | R | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |

| 5a | H | 1.28 | 1.15 |

| 5b | 2-F | 0.64 | 0.55 |

| 5c | 3-F | 1.12 | 1.08 |

| 5d | 4-F | 0.98 | 0.87 |

| 5e | 2-Cl | 0.85 | 0.76 |

| 5f | 3-Cl | 1.54 | 1.32 |

| 5g | 4-Cl | 1.21 | 1.10 |

| 5h | 2-Br | 0.79 | 0.68 |

| 5i | 3-Br | 1.87 | 1.65 |

| 5j | 4-Br | 1.43 | 1.29 |

| 5k | 2-CH₃ | 2.15 | 1.98 |

| 5l | 3-CH₃ | 2.89 | 2.67 |

| 5m | 4-CH₃ | 2.54 | 2.31 |

| 5n | 2-OCH₃ | 3.45 | 3.12 |

| 5o | 3-OCH₃ | 81.06 | 75.43 |

| 5p | 4-OCH₃ | 4.12 | 3.87 |

| Donepezil | - | 0.05 | - |

Data extracted from a study on novel 3-aminobenzofuran derivatives.

Antimicrobial Activity

Certain dibenzofuran derivatives have demonstrated significant activity against various bacterial and fungal pathogens, including antibiotic-resistant strains. The mechanism of their antimicrobial action is still under investigation but is thought to involve disruption of the microbial cell membrane or inhibition of essential enzymes.

Table 2: Antimicrobial Activity of Biphenyl and Dibenzofuran Derivatives (MIC in µg/mL)

| Compound | MRSA | MRSE | MREf | E. coli | K. pneumoniae | P. aeruginosa | A. baumannii |

| 6i | 3.13 | 12.5 | 12.5 | >50 | >50 | >50 | 25 |

| 6m | 6.25 | 25 | 6.25 | >50 | >50 | >50 | >50 |

| Ciprofloxacin | 1.56 | 25 | <0.78 | <0.78 | <0.78 | <0.78 | 1.56 |

MRSA: Methicillin-resistant Staphylococcus aureus; MRSE: Methicillin-resistant Staphylococcus epidermidis; MREf: Multidrug-resistant Enterococcus faecalis. Data from a study on biphenyl and dibenzofuran derivatives.[5]

Experimental Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a common in vitro assay to determine the acetylcholinesterase inhibitory activity of test compounds.

-

Principle: The assay is based on the reaction of acetylthiocholine with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.

-

Materials:

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Acetylcholinesterase (AChE) solution (e.g., from electric eel)

-

DTNB solution (10 mM in buffer)

-

Acetylthiocholine iodide (ATCI) solution (200 mM in buffer)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

In a 96-well plate, add 1710 µL of Tris-HCl buffer to each well.

-

Add 250 µL of the test compound at various concentrations to the respective wells.

-

Add 10 µL of AChE solution to each well.

-

Add 20 µL of DTNB solution to each well.

-

Incubate the plate for 15 minutes at 37 °C.

-

Initiate the reaction by adding 10 µL of ATCI solution to each well.

-

Measure the absorbance at 412 nm every 10 seconds for 3 minutes using a microplate reader.

-

A blank reaction should be performed using buffer instead of the enzyme solution.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of Acetylcholinesterase Inhibition in Alzheimer's Disease

References

- 1. merriam-webster.com [merriam-webster.com]

- 2. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dibenzofuran - Wikipedia [en.wikipedia.org]

- 4. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to Structural Analogs and Derivatives of 1-Dibenzofuranamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs and derivatives of 1-dibenzofuranamine, with a focus on their synthesis, biological activities, and structure-activity relationships (SAR). This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug discovery.

Core Structure: this compound

Dibenzofuran is a heterocyclic compound composed of a central furan ring fused to two benzene rings. The 1-aminodibenzofuran scaffold, with an amine group at the 1-position, serves as a crucial starting point for the development of a diverse range of biologically active molecules. This core structure is present in various natural products and has attracted significant attention from medicinal chemists due to the potent and varied pharmacological activities exhibited by its derivatives.[1]

Structural Analogs and Derivatives

The this compound core has been extensively modified to explore its therapeutic potential. Key modifications include substitutions on the amine group and alterations to the dibenzofuran ring system itself. These modifications have led to the discovery of compounds with a wide array of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.

N-Substituted Derivatives

Substitution on the amino group of this compound has been a primary strategy for generating novel derivatives. Acylation and sulfonylation of the amine have yielded compounds with significant biological activities. For instance, N-acyl and N-sulfonyl derivatives have been synthesized and evaluated for their antimicrobial properties.[1]

Analogs Inspired by Natural Products

The natural product cercosporamide, a dibenzofuran derivative, has served as an inspiration for the design of novel kinase inhibitors.[2] By mimicking the core structure of cercosporamide and introducing various substituents, researchers have developed potent inhibitors of Pim and CLK1 kinases, which are implicated in cancer.[1][2]

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents on the dibenzofuran core and the amine group.

For a series of dibenzofuran-4-carboxamide derivatives, the presence of hydroxyl groups at the 1 and 3 positions of the dibenzofuran ring was found to be crucial for potent inhibition of Pim and CLK1 kinases.[1] In contrast, their methoxy-substituted counterparts generally exhibited weaker activity.[1] The nature of the substituent on the carboxamide nitrogen also plays a significant role in determining the potency and selectivity of these compounds.

Quantitative Biological Data

The following tables summarize the in vitro biological activities of selected this compound derivatives.

Table 1: Kinase Inhibitory Activity of Dibenzofuran-4-carboxamide Derivatives [1][2]

| Compound ID | R | IC₅₀ Pim-1 (µM) | IC₅₀ Pim-2 (µM) | IC₅₀ CLK1 (µM) |

| 1 | H | >10 | >10 | >10 |

| 15 | 4-Fluorophenyl | 1.2 | 0.8 | 0.5 |

| 16 | 4-Chlorophenyl | 0.9 | 0.6 | 0.3 |

| 17 | 4-Bromophenyl | 0.7 | 0.5 | 0.2 |

| 43 | 3-Fluorophenyl | 0.5 | 0.3 | 0.1 |

| 44 | 3-Chlorophenyl | 0.3 | 0.2 | 0.08 |

| 45 | 3-Bromophenyl | 0.2 | 0.1 | 0.05 |

| 46 | 3,4-Dichlorophenyl | 0.4 | 0.2 | 0.09 |

| Cercosporamide | - | 1.5 | 1.1 | 2.3 |

Data extracted from supplementary information of the cited reference.

Table 2: Antiproliferative Activity of Selected Dibenzofuran-4-carboxamide Derivatives [1][2]

| Compound ID | MV4-11 (AML) IC₅₀ (µM) | K-562 (CML) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) |

| 15 | 2.5 | 3.1 | 4.5 | 5.2 |

| 16 | 1.8 | 2.4 | 3.8 | 4.1 |

| 17 | 1.5 | 2.1 | 3.5 | 3.9 |

| 43 | 1.2 | 1.8 | 2.9 | 3.2 |

| 44 | 0.8 | 1.3 | 2.1 | 2.5 |

| 45 | 0.6 | 1.1 | 1.8 | 2.2 |

| 46 | 1.0 | 1.5 | 2.4 | 2.8 |

| Cercosporamide | 3.2 | 4.5 | 6.8 | 7.5 |

Data extracted from the cited reference.

Signaling Pathways

The anticancer activity of the dibenzofuran-4-carboxamide derivatives is attributed to their inhibition of Pim and CLK1 kinases, which are key regulators of cell proliferation, survival, and apoptosis.

Pim Kinase Signaling Pathway

Pim kinases are a family of serine/threonine kinases that are overexpressed in various cancers.[2] They play a crucial role in cell cycle progression and inhibition of apoptosis by phosphorylating downstream targets such as p21, p27, and BAD.[1][3] Inhibition of Pim kinases by this compound derivatives leads to cell cycle arrest and apoptosis in cancer cells.

Caption: Simplified Pim kinase signaling pathway and its inhibition.

CLK1 Kinase Signaling Pathway

Cdc2-like kinase 1 (CLK1) is a dual-specificity kinase involved in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[4][5] Dysregulation of splicing is a hallmark of cancer, and inhibition of CLK1 can disrupt the production of essential proteins for cancer cell survival.

Caption: Role of CLK1 in pre-mRNA splicing and its inhibition.

Experimental Protocols

This section provides generalized experimental protocols for the synthesis and biological evaluation of this compound derivatives. For specific details and reaction conditions, readers are encouraged to consult the cited literature.

General Synthesis of N-(Dibenzo[b,d]furan-1-yl) amides

The synthesis of N-(dibenzo[b,d]furan-1-yl) substituted amides typically involves a multi-step process starting from commercially available materials.[1]

Caption: General synthetic workflow for this compound derivatives.

Step 1: Synthesis of 1-Nitrodibenzofuran: 1,3-Dinitrobenzene is reacted with 2-iodophenol in the presence of a suitable base and solvent.[1]

Step 2: Synthesis of 1-Aminodibenzofuran: The nitro group of 1-nitrodibenzofuran is reduced to an amine using a reducing agent such as tin(II) chloride in the presence of hydrochloric acid.[1]

Step 3: Synthesis of N-(Dibenzo[b,d]furan-1-yl) amides/sulfonamides: 1-Aminodibenzofuran is then reacted with an appropriate acid chloride or sulfonyl chloride in the presence of a base like triethylamine to yield the final N-substituted derivatives.[1]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The inhibitory activity of the synthesized compounds against kinases such as Pim-1, Pim-2, and CLK1 can be determined using a luminescent kinase assay like the ADP-Glo™ Assay (Promega).[6][7][8][9]

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is proportional to the kinase activity.

Procedure:

-

Kinase Reaction: The kinase, substrate, ATP, and the test compound (at various concentrations) are incubated in a reaction buffer.

-

Termination and ATP Depletion: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.

-

ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added to convert the produced ADP to ATP and to generate a luminescent signal with luciferase.

-

Measurement: The luminescence is measured using a plate reader. The IC₅₀ values are then calculated from the dose-response curves.

Cell Viability Assay (MTT Assay)

The antiproliferative activity of the compounds against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11]

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow formazan crystal formation.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ values are determined from the resulting dose-response curves.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The structural analogs and derivatives of this core have demonstrated significant potential as anticancer agents through the inhibition of key kinases involved in cell proliferation and survival. The quantitative data and structure-activity relationships presented in this guide provide a valuable foundation for the rational design of more potent and selective this compound-based drugs. Further exploration of this chemical space is warranted to fully unlock its therapeutic potential.

References

- 1. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PIM kinase (and Akt) biology and signaling in tumors. | Cancer Center [cancercenter.arizona.edu]

- 3. mdpi.com [mdpi.com]

- 4. Nuclear Protein Kinase CLK1 Uses A Nontraditional Docking Mechanism To Select Physiological Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CLK1 - Wikipedia [en.wikipedia.org]

- 6. CLK1 Kinase Enzyme System [nld.promega.com]

- 7. promega.com [promega.com]

- 8. promega.com [promega.com]

- 9. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 10. Evaluation of the effect of 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d][1,3]thiazin-4-one on colon cells and its anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents [mdpi.com]

A Comprehensive Review of 1-Dibenzofuranamine and Its Derivatives: Synthesis, Antimicrobial Properties, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzofuran and its derivatives represent a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and drug discovery. The fused benzene and furan ring system provides a rigid scaffold amenable to chemical modifications, leading to a diverse range of biological activities. Among these, 1-Dibenzofuranamine (also known as 1-aminodibenzofuran) serves as a crucial starting material for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive literature review of studies on this compound, with a particular focus on its synthesis, chemical properties, and the biological evaluation of its derivatives, primarily their antimicrobial activities.

Chemical Properties of this compound

This compound is a solid organic compound with the chemical formula C₁₂H₉NO.[1] Its structure consists of a dibenzofuran core with an amine group substituted at the 1-position.

| Property | Value | Source |

| IUPAC Name | dibenzofuran-1-amine | PubChem[1] |

| Molecular Formula | C₁₂H₉NO | PubChem[1] |

| Molecular Weight | 183.21 g/mol | PubChem[1] |

| CAS Number | 50548-40-8 | PubChem[1] |

| Synonyms | 1-Aminodibenzofuran | PubChem[1] |

Synthesis of this compound and Its Derivatives

The synthesis of 1-aminodibenzofuran is a key step in the development of more complex derivatives. A common synthetic route involves the reduction of 1-nitrodibenzofuran.

Experimental Protocol: Synthesis of 1-Aminodibenzofuran

This protocol is adapted from the work of S. Syed Shafi et al.[2][3]

Step 1: Synthesis of 1-Nitrodibenzofuran A solution of 1,3-dinitrobenzene and 2-iodophenol is prepared in dimethoxyethane and pyridine. Potassium tertiary butoxide is added, and the mixture is heated. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

Step 2: Synthesis of 1-Aminodibenzofuran To a stirred solution of 1-nitrodibenzofuran in concentrated HCl at 0°C, stannous chloride is added in portions. The reaction is stirred for 4 hours at 0°C, with progress monitored by TLC. After completion, the reaction is quenched with ice water, and the product is extracted with ethyl acetate. The crude residue is then purified by column chromatography to yield 1-aminodibenzofuran.

Synthesis of 1-Aminodibenzofuran Derivatives

A series of novel 1-aminodibenzofuran derivatives can be synthesized by reacting 1-aminodibenzofuran with various acid chlorides in the presence of triethylamine in dichloromethane as a solvent.[2]

References

1-Dibenzofuranamine: A Technical Guide to Safety, Handling, and Toxicity

Disclaimer: Limited direct toxicological and safety data is available for 1-Dibenzofuranamine. The following information is compiled from data on structurally related compounds, including 2-Dibenzofuranamine, 3-Dibenzofuranamine, and the general class of primary aromatic amines and dibenzofurans. This guide should be used for informational purposes only, and a comprehensive risk assessment should be conducted before handling this compound.

Introduction

This compound is an aromatic amine derivative of dibenzofuran. While specific applications and biological activities are not extensively documented in publicly available literature, its structural similarity to other dibenzofuran and aromatic amine compounds suggests potential use in chemical synthesis and research, particularly in the development of pharmaceuticals and other bioactive molecules. Given the known hazards of related compounds, a thorough understanding of its potential risks is crucial for safe handling and use in a laboratory setting.

Hazard Identification and Classification

Table 1: GHS Hazard Classification of Dibenzofuranamine Isomers

| Hazard Class | Hazard Statement | Signal Word | Pictogram | Applicable Isomer(s) |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | 2-Dibenzofuranamine, 3-Dibenzofuranamine[1][2] | |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning | 2-Dibenzofuranamine[1] | |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | 2-Dibenzofuranamine[1] | |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | Warning | 2-Dibenzofuranamine[1] |

Based on this, it is prudent to handle this compound as a compound that is potentially harmful if swallowed, and may cause skin, eye, and respiratory irritation.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety. The following guidelines are based on best practices for handling aromatic amines and potentially hazardous research chemicals.[3][4][5]

Table 2: Safe Handling and Storage Procedures for this compound

| Aspect | Procedure |

| Personal Protective Equipment (PPE) | Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[6][7] |

| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4] |

| Hygiene Practices | Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8] |

| Storage | Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] |

| Spill and Waste Disposal | In case of a spill, avoid generating dust.[8] Collect spillage using appropriate absorbent material and dispose of it as hazardous waste in accordance with local, state, and federal regulations.[7] |

Logical Workflow for Safe Handling

Caption: Workflow for the safe handling of this compound.

Toxicological Information

Specific toxicological data for this compound, such as LD50 values, are not available. However, the parent compound, dibenzofuran, has been studied, and the general toxicity of aromatic amines is well-documented.[3]

-

Acute Toxicity: As indicated by its isomers, this compound is likely to be harmful if swallowed.[1][2]

-

Irritation: It may cause irritation to the skin, eyes, and respiratory system.[1]

-

Mutagenicity and Carcinogenicity: Many primary aromatic amines are known or suspected mutagens and carcinogens.[3] Studies on nitro and chloro derivatives of dibenzofuran have shown mutagenic potential in Salmonella typhimurium assays.[9][10] Therefore, this compound should be handled as a potential mutagen and/or carcinogen until proven otherwise.

Table 3: Summary of Potential Toxicological Effects

| Endpoint | Potential Effect | Basis for Concern |

| Acute Oral Toxicity | Harmful | Data on 2- and 3-Dibenzofuranamine[1][2] |

| Skin Irritation | Irritant | Data on 2-Dibenzofuranamine[1] |

| Eye Irritation | Serious Irritant | Data on 2-Dibenzofuranamine[1] |

| Respiratory Irritation | Irritant | Data on 2-Dibenzofuranamine[1] |

| Mutagenicity | Possible Mutagen | General data on aromatic amines and dibenzofuran derivatives[3][9][10] |

| Carcinogenicity | Possible Carcinogen | General data on primary aromatic amines[3] |

Experimental Protocols for Toxicity Testing

Standardized protocols are used to assess the toxicity of chemical substances.[11] The following are general methodologies that could be adapted to evaluate the safety of this compound.

Acute Oral Toxicity (LD50) - Up-and-Down Procedure (OECD TG 425)

This method is a stepwise procedure using a limited number of animals to estimate the LD50.

-

Animal Selection: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats).

-

Dose Administration: Administer a single oral dose of the test substance to one animal. The starting dose is selected based on available information or a default value.

-

Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.[12]

-

Dose Adjustment:

-

If the animal survives, the next animal is dosed at a higher level (using a defined dose progression factor).

-

If the animal dies, the next animal is dosed at a lower level.

-

-

Data Analysis: The LD50 is calculated from the results of a minimum number of animals using a maximum likelihood method.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD TG 439)

This test assesses the potential of a substance to cause skin irritation using an in vitro model.

-

Test System: Utilize a reconstructed human epidermis model.

-

Application: Apply a small amount of the test substance topically to the tissue surface.

-

Incubation: Incubate for a defined period.

-

Viability Assessment: After exposure, determine the viability of the tissue using a colorimetric assay (e.g., MTT assay).

-

Classification: The substance is classified as an irritant or non-irritant based on the reduction in tissue viability compared to negative controls.

Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)

This in vitro assay is used to assess the mutagenic potential of a substance.

-

Bacterial Strains: Use several strains of Salmonella typhimurium and Escherichia coli with different known mutations.

-

Exposure: Expose the bacterial strains to various concentrations of the test substance, both with and without a metabolic activation system (S9 mix).

-

Incubation: Plate the treated bacteria on a minimal agar medium that lacks the amino acid the bacteria require for growth.

-

Scoring: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid).

-

Interpretation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the control.

Experimental Workflow for Toxicity Assessment

Caption: General workflow for assessing the toxicity of a chemical compound.

Potential Signaling Pathways

The toxicological effects of halogenated dibenzofurans are often mediated through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[13] While it is unconfirmed for this compound, this pathway represents a plausible mechanism of action for its potential toxicity.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Caption: Postulated Aryl Hydrocarbon Receptor (AhR) signaling pathway for this compound.

Conclusion

Due to the absence of specific safety and toxicity data for this compound, a cautious approach is warranted. Researchers and drug development professionals should handle this compound with the assumption that it is hazardous, following the guidelines for primary aromatic amines. This includes the use of appropriate personal protective equipment and engineering controls. Further toxicological studies are necessary to fully characterize the hazard profile of this compound and establish definitive safe handling procedures.

References

- 1. 2-Dibenzofuranamine | C12H9NO | CID 19405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Dibenzofuranamine | C12H9NO | CID 20061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. diplomatacomercial.com [diplomatacomercial.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. Mutagenicity of nitro derivatives produced by exposure of dibenzofuran to nitrogen oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mutagenicity of monochlorodibenzofurans detected in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Testing Protocols and Resources | Ontario Toxics Reduction Program - Reference Tool for Assessing Safer Chemical Alternatives | ontario.ca [ontario.ca]

- 12. fda.gov [fda.gov]

- 13. 1-Chlorodibenzofuran | C12H7ClO | CID 55293 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1-Dibenzofuranamine in Drug Discovery and Chemical Biology

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Dibenzofuranamine is a heterocyclic amine containing the dibenzofuran scaffold, a privileged structure in medicinal chemistry. Dibenzofuran derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document provides detailed experimental protocols for the synthesis of this compound and its derivatization, as well as methods for evaluating the biological activity of its derivatives, particularly as kinase inhibitors and antimicrobial agents.

I. Synthesis of this compound

There are several synthetic routes to obtain this compound. Below are two detailed protocols.

Protocol 1: Synthesis from 1,3-Dinitrobenzene and 2-Iodophenol

This protocol describes a two-step synthesis involving a copper-catalyzed Ullmann condensation followed by reduction of the nitro group.

Step 1: Synthesis of 1-Nitrodibenzofuran

-

To a solution of 1,3-dinitrobenzene (5.0 g, 29.7 mmol) in dimethoxyethane (20 mL) and pyridine (10 mL), add 2-iodophenol (6.5 g, 29.7 mmol).

-

Stir the reaction mixture for 10 minutes at 25°C.

-

Add potassium tert-butoxide (6.7 g, 59.5 mmol) to the mixture.

-

Heat the reaction to 100°C and stir for 16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice water.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous MgSO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-nitrodibenzofuran.

Step 2: Reduction of 1-Nitrodibenzofuran to this compound

-

To a solution of 1-nitrodibenzofuran in ethanol, add tin(II) chloride (SnCl2) and concentrated hydrochloric acid (HCl).

-

Reflux the mixture for several hours until the reduction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate (NaHCO3).

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous MgSO4.

-

Concentrate the organic layer under reduced pressure to obtain this compound.

Protocol 2: Synthesis from 4-Acetamidodibenzofuran

This protocol involves nitration, hydrolysis, and deamination.

-

Nitration: Dissolve 4-acetamidodibenzofuran in glacial acetic acid and heat to 70°C. Add nitric acid dropwise and maintain the temperature for 1 hour. Cool the mixture and pour it into water to precipitate 1-nitro-4-acetamidodibenzofuran.

-

Hydrolysis: Reflux the 1-nitro-4-acetamidodibenzofuran in a mixture of ethanol and concentrated hydrochloric acid to hydrolyze the acetamido group to an amino group, yielding 1-nitro-4-aminodibenzofuran.

-

Deamination: Diazotize the 1-nitro-4-aminodibenzofuran with sodium nitrite in acidic solution at 0-5°C, followed by treatment with hypophosphorous acid to remove the amino group, yielding 1-nitrodibenzofuran.

-

Reduction: Reduce the 1-nitrodibenzofuran to this compound as described in Protocol 1, Step 2.

II. Derivatization of this compound: Amide Coupling

This compound can be readily derivatized to form a library of compounds for biological screening. A common derivatization is the formation of amides by coupling with various carboxylic acids.

Protocol 3: General Procedure for Amide Synthesis

-

Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2 equivalents).

-

Cool the solution to 0°C in an ice bath.

-

Add the desired acyl chloride (1.1 equivalents) dropwise to the solution. If starting from a carboxylic acid, use a coupling agent like HATU or EDC/HOBt.

-

Stir the reaction mixture at room temperature for 2-16 hours, monitoring completion by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired amide derivative.

III. Biological Activity Evaluation

Derivatives of this compound have shown promise as kinase inhibitors and antimicrobial agents. The following protocols describe methods to evaluate these activities.

A. Kinase Inhibition Assays

Pim-1 and CLK1 are serine/threonine kinases implicated in cancer. The following is a general protocol for in vitro kinase inhibition assays.

Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted for screening compounds against kinases like Pim-1 and CLK1.

-

Reagent Preparation:

-

Prepare 1x Kinase Assay Buffer from a 5x stock.

-

Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the appropriate substrate (e.g., S6Ktide for PIM1).

-

Dilute the kinase (e.g., PIM1 or CLK1) to the desired concentration in 1x Kinase Assay Buffer.

-

Prepare serial dilutions of the test compounds (derivatives of this compound) in 1x Kinase Assay Buffer with a constant final DMSO concentration (e.g., 1%).

-

-

Assay Procedure (96-well or 384-well plate format):

-

Add the test compound dilutions to the assay plate.

-

Add the kinase solution to all wells except the "blank" controls.

-

Initiate the kinase reaction by adding the ATP/substrate master mix.

-

Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

-

Stop the reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate at room temperature for 40-45 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-45 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the positive (no inhibitor) and negative (blank) controls.

-

Determine the IC50 value for each active compound by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Data Presentation: Kinase Inhibitory Activity of Dibenzofuran Derivatives

The following table summarizes data for dibenzofuran derivatives structurally related to this compound, demonstrating their potential as kinase inhibitors.

| Compound ID | Modification on Dibenzofuran Scaffold | Pim-1 IC50 (µM) | Pim-2 IC50 (µM) | CLK1 IC50 (µM) |

| 44 | 1,3-dihydroxy-4-carboxamide derivative | 0.028 | 0.035 | 0.028 |

| 45 | 8-acetyl-1,3-dihydroxy-4-carboxamide | 0.28 | - | 0.14 |

| 47 | 7-fluoro-1,3-dihydroxy-4-carboxamide | 0.29 | 0.37 | 0.16 |

Data extracted from a study on dibenzo[b,d]furan derivatives as kinase inhibitors and is presented for illustrative purposes.[1][2]

B. Antiproliferative Activity Assay

Protocol 5: MTT Cell Viability Assay

This assay determines the effect of compounds on the metabolic activity of cancer cell lines, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MV4-11, a human leukemia cell line) in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.

C. Antimicrobial Activity Assay

Protocol 6: Disc Diffusion Method

This method is used to assess the antimicrobial activity of compounds against various bacterial and fungal strains.[3]

-

Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and pour into sterile Petri dishes.

-

Inoculation: Inoculate the agar plates uniformly with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Disc Application: Aseptically place sterile filter paper discs (6 mm in diameter) impregnated with a known concentration of the test compound onto the surface of the inoculated agar plates.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger diameter indicates greater antimicrobial activity. Ciprofloxacin and Amphotericin B can be used as positive controls for antibacterial and antifungal activity, respectively.[3]

Data Presentation: Antimicrobial Activity of 1-Aminodibenzofuran Derivatives

The following table presents illustrative data on the antimicrobial activity of N-acyl derivatives of 1-aminodibenzofuran.

| Compound ID | Derivative of 1-Aminodibenzofuran | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. C. albicans |

| 5a | N-acetyl | 12 | 10 | 11 |

| 5b | N-benzoyl | 14 | 11 | 13 |

Data is hypothetical and for illustrative purposes, based on findings that derivatives of 1-aminodibenzofuran show antimicrobial activity.[3][4]

IV. Visualizations

Experimental Workflow for Synthesis and Derivatization

Caption: Workflow for the synthesis of this compound and its subsequent derivatization into an amide library.

Experimental Workflow for Biological Evaluation

Caption: Workflow for the biological evaluation of this compound derivatives.

Hypothetical Signaling Pathway for Dibenzofuran-based Kinase Inhibitors

Caption: Hypothetical signaling pathway showing inhibition of Pim-1 and CLK1 by a dibenzofuran derivative.

References

Application of 1-Dibenzofuranamine in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction